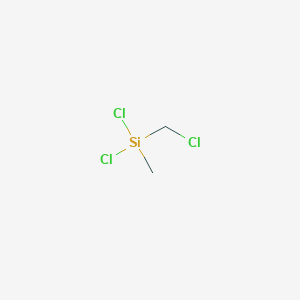
2,4-二氯硫酚
描述
2,4-Dichlorobenzenethiol is a chlorinated derivative of benzenethiol where two hydrogen atoms on the benzene ring are substituted by chlorine atoms. This compound is of interest due to its unique chemical and physical properties, which make it valuable in various chemical reactions and as a precursor for synthesizing other complex molecules.
Synthesis Analysis
The synthesis of chlorinated thiophenes and their derivatives, including compounds similar to 2,4-Dichlorobenzenethiol, involves various chemical reactions that often yield halogenated and sulfur-containing aromatic compounds. These syntheses may involve halogenation, nucleophilic substitution, and coupling reactions under specific conditions to introduce chlorine and sulfur functionalities into the aromatic ring (Skramstad et al., 2000).
Molecular Structure Analysis
The molecular structure of chlorinated benzenes, including derivatives like 2,4-Dichlorobenzenethiol, has been extensively studied through techniques such as X-ray diffraction. These studies reveal the impact of chlorine substitution on the geometry and electronic structure of the benzene ring, influencing the compound's reactivity and physical properties (Blake et al., 1990).
Chemical Reactions and Properties
Chlorinated aromatic thiols, like 2,4-Dichlorobenzenethiol, participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions exploit the reactivity of chlorine and thiol groups, allowing for the synthesis of a wide range of chemical products. The presence of chlorine atoms can significantly affect the compound's electronic properties, making it a versatile reagent in organic synthesis (Thomas et al., 2003).
科学研究应用
化学合成
“2,4-二氯硫酚”用于合成各种化学化合物。 它由于其反应性而成为形成复杂分子的关键前体 .
自由基的形成
2,4-二氯硫酚自由基 (R1)、2-硫醇-3,5-二氯苯基自由基 (R2) 和 3,5-二氯硫酚双自由基 (DR) 的形成,这些自由基源自 2,4-DCTP,是形成 PCTA/DTs 的初始和关键步骤 .
环境研究
由于其稳定性和众所周知的特性,这种化合物通常在环境研究中用作参考标准 .
多氯联苯并噻吩 (PCDTs) 的形成
2,4-DCTP 具有形成 2,4,6,8-四氯联苯并噻吩 (2,4,6,8-TeCDT) 的最小 Cl 原子数,2,4,6,8-TeCDT 是 PCDTs 中最重要且检测范围最广的 .
工业应用
在工业领域,“2,4-二氯硫酚”用作制造染料、药物和树脂的基石 .
研究与开发
安全和危害
2,4-Dichlorobenzenethiol is considered hazardous. It causes skin irritation and serious eye irritation. Protective measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .
Relevant Papers One relevant paper discusses the synthesis of a new silver cluster, [Ag59 (2,5-DCBT)32]3−, which acts as a precursor for the synthesis of three well-known silver clusters, [Ag44 (2,4-DCBT/4-FTP)30]4−, [Ag25 (2,4-DMBT)18]−, and [Ag29 (1,3-BDT)12 (PPh3)4]3− .
作用机制
Mode of Action
It has been suggested that the compound may interact with its targets through the formation of radicals . These radicals, including the 2,4-dichlorothiophenoxy radical (R1), 2-sulfydryl-3,5-dichlorophenyl radical (R2), and 3,5-dichlorothiophenoxyl diradical (DR), are involved in the self/cross-coupling processes that are crucial steps for the formation of certain compounds .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichlorothiophenol involve the formation of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) from self/cross-coupling of the aforementioned radicals . The rate constants of these crucial elementary steps have been deduced over a temperature range of 600–1200 K .
Result of Action
It has been suggested that the compound may have antibacterial, insecticidal, and anti-moth properties .
Action Environment
The action, efficacy, and stability of 2,4-Dichlorothiophenol can be influenced by various environmental factors. It should be stored under dry, inert gas, with the container kept sealed and placed in a cool, dry place .
生化分析
Biochemical Properties
It is known that chlorothiophenols (CTPs), which 2,4-Dichlorothiophenol is a part of, are key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) . The formation of 2,4-dichlorothiophenoxy radical, 2-sulfydryl-3,5-dichlorophenyl radical, and 3,5-dichlorothiophenoxyl diradical, which derive from 2,4-Dichlorothiophenol, is the initial and key step in the formation of PCTA/DTs .
Cellular Effects
It is known that its derivative, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been shown to produce a wide range of adverse effects in the health of animals and humans . These effects range from embryotoxicity and teratogenicity to neurotoxicity .
Molecular Mechanism
The molecular mechanism of 2,4-Dichlorothiophenol involves the formation of various radicals. The self/cross-coupling of these radicals is the initial and important step for PCTA/DT formation . The most efficient sulfur-carbon coupling mode for the formation of PCTAs is the S•/σ-C• condensation with both thiophenolic sulfur in one radical and ortho carbon in the other radical bonded to a single electron .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .
Metabolic Pathways
It is known that chlorothiophenols (CTPs), which 2,4-Dichlorothiophenol is a part of, are key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) .
Transport and Distribution
It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .
Subcellular Localization
It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .
属性
IUPAC Name |
2,4-dichlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBVJFREPSJSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149945 | |
| Record name | 2,4-Dichlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1122-41-4 | |
| Record name | 2,4-Dichlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4-dichlorobenzenethiol significant in environmental chemistry research?
A: 2,4-Dichlorobenzenethiol (2,4-DCBT) is a key precursor to PCTA/DTs [, ], which are sulfur analogues to the highly toxic polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs). Understanding the formation mechanisms of PCTA/DTs from precursors like 2,4-DCBT is crucial for mitigating their environmental release and potential harm.
Q2: How does 2,4-dichlorobenzenethiol contribute to the formation of PCTA/DTs?
A: Quantum chemical calculations reveal that 2,4-DCBT can form PCTA/DTs through several energetically feasible pathways in the gas phase []. These pathways involve the formation of reactive intermediates, including 2,4-dichlorothiophenoxy radicals, sulfydryl-substituted phenyl radicals, and thiophenoxyl diradicals. These intermediates undergo self/cross-coupling reactions, primarily through sulfur-carbon and carbon-carbon coupling modes, ultimately leading to PCTA/DT formation [, ].
Q3: What is the role of computational chemistry in understanding PCTA/DT formation from 2,4-dichlorobenzenethiol?
A: Computational methods like density functional theory (DFT) are essential for elucidating the reaction mechanisms and kinetics of PCTA/DT formation from 2,4-DCBT [, ]. These calculations provide insights into the thermodynamic and kinetic parameters of various reaction pathways, helping identify the most favorable routes and predict the formation potential of specific PCTA/DT congeners.
Q4: Can 2,4-dichlorobenzenethiol be used to synthesize other materials besides PCTA/DTs?
A: Yes, research shows that 2,4-DCBT can act as a ligand in the synthesis of silver nanoclusters. One study demonstrates the formation of a novel silver cluster, [Ag59(2,5-DCBT)32]3–, using 2,4-DCBT as the stabilizing ligand []. This cluster exhibits distinct optical properties and can act as a precursor for synthesizing other well-known silver clusters through ligand exchange reactions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)










